Morpholine, 4-(2-((2,6-dimethoxy-alpha-phenyl-p-tolyl)oxy)ethyl)-
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Overview
Description
Morpholine, 4-(2-((2,6-dimethoxy-alpha-phenyl-p-tolyl)oxy)ethyl)- is a complex organic compound that features a morpholine ring substituted with a 2,6-dimethoxy-alpha-phenyl-p-tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-(2-((2,6-dimethoxy-alpha-phenyl-p-tolyl)oxy)ethyl)- typically involves the reaction of morpholine with a suitable halogenated precursor of the 2,6-dimethoxy-alpha-phenyl-p-tolyl group. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from readily available raw materials. The process includes the preparation of the halogenated precursor, followed by its reaction with morpholine under controlled conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Morpholine, 4-(2-((2,6-dimethoxy-alpha-phenyl-p-tolyl)oxy)ethyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Morpholine, 4-(2-((2,6-dimethoxy-alpha-phenyl-p-tolyl)oxy)ethyl)- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Morpholine, 4-(2-((2,6-dimethoxy-alpha-phenyl-p-tolyl)oxy)ethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler analog with a similar ring structure but lacking the 2,6-dimethoxy-alpha-phenyl-p-tolyl group.
Piperidine: Another secondary amine with a similar ring structure but different substituents.
Tetrahydrofuran: An ether with a similar ring structure but lacking the amine group.
Uniqueness
Morpholine, 4-(2-((2,6-dimethoxy-alpha-phenyl-p-tolyl)oxy)ethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
31848-07-4 |
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Molecular Formula |
C21H27NO4 |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
4-[2-(4-benzyl-2,6-dimethoxyphenoxy)ethyl]morpholine |
InChI |
InChI=1S/C21H27NO4/c1-23-19-15-18(14-17-6-4-3-5-7-17)16-20(24-2)21(19)26-13-10-22-8-11-25-12-9-22/h3-7,15-16H,8-14H2,1-2H3 |
InChI Key |
XWFDMHFAEKJJJZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OCCN2CCOCC2)OC)CC3=CC=CC=C3 |
Origin of Product |
United States |
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